

# Head-to-head comparison of UAMC-1110 and Talabostat (PT-100)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **UAMC-1110**

Cat. No.: **B611531**

[Get Quote](#)

A Head-to-Head Comparison of **UAMC-1110** and Talabostat (PT-100) for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapy, targeting the tumor microenvironment has emerged as a promising strategy. A key player in this environment is Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) that is implicated in tumor growth, invasion, and immunosuppression. This guide provides a detailed head-to-head comparison of two notable FAP inhibitors: **UAMC-1110** and Talabostat (PT-100).

## Executive Summary

**UAMC-1110** distinguishes itself as a highly potent and selective FAP inhibitor, demonstrating a significant preference for FAP over other related proteases.<sup>[1][2]</sup> In contrast, Talabostat (PT-100) is a broader-spectrum dipeptidyl peptidase (DPP) inhibitor, targeting a range of enzymes including FAP, DPP-IV (CD26), DPP8, and DPP9.<sup>[3][4][5]</sup> This fundamental difference in selectivity dictates their mechanisms of action and potential therapeutic applications. While **UAMC-1110**'s action is primarily centered on direct FAP inhibition, Talabostat exerts a dual effect by not only inhibiting FAP but also stimulating an immune response through the upregulation of cytokines and chemokines.<sup>[6][7]</sup>

## Potency and Selectivity: A Quantitative Comparison

The in vitro inhibitory activities of **UAMC-1110** and Talabostat highlight their distinct profiles. **UAMC-1110** exhibits sub-nanomolar potency for FAP with remarkable selectivity against other

peptidases. Talabostat, while also a potent inhibitor of several DPPs, shows significantly lower potency for FAP compared to its other targets.

| Target Enzyme                            | UAMC-1110 IC50<br>(nM) | Talabostat (PT-100)<br>IC50 (nM) | Talabostat (PT-100)<br>Ki (nM) |
|------------------------------------------|------------------------|----------------------------------|--------------------------------|
| Fibroblast Activation Protein (FAP)      | 0.43 - 3.2             | 560                              | -                              |
| Dipeptidyl Peptidase IV (DPP-IV)         | >10,000                | < 4                              | 0.18                           |
| Dipeptidyl Peptidase 8 (DPP8)            | 4,700                  | 4                                | 1.5                            |
| Dipeptidyl Peptidase 9 (DPP9)            | 4,700                  | 11                               | 0.76                           |
| Prolyl Oligopeptidase (PREP)             | 1,800                  | -                                | -                              |
| Quiescent Cell Proline Dipeptidase (QPP) | -                      | 310                              | -                              |

Table 1: Comparative in vitro inhibitory potency of **UAMC-1110** and Talabostat (PT-100) against FAP and other dipeptidyl peptidases. Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[8\]](#)

## Mechanism of Action

The differing selectivity profiles of **UAMC-1110** and Talabostat lead to distinct mechanisms of action.

**UAMC-1110:** As a highly selective FAP inhibitor, the primary mechanism of **UAMC-1110** is the direct inhibition of FAP's enzymatic activity in the tumor stroma. This is hypothesized to modulate the tumor microenvironment by preventing the degradation of extracellular matrix components and the activation of growth factors, thereby impeding tumor progression.



[Click to download full resolution via product page](#)

**Figure 1:** Simplified signaling pathway of **UAMC-1110**'s mechanism of action.

Talabostat (PT-100): Talabostat possesses a dual mechanism of action. Firstly, it directly inhibits FAP on CAFs, similar to **UAMC-1110**, albeit with lower potency.[6] Secondly, its inhibition of other DPPs, particularly DPP8 and DPP9, on immune cells like monocytes and macrophages, triggers an immunostimulatory cascade.[6] This leads to the activation of caspase-1 and the subsequent production and secretion of pro-inflammatory cytokines such as IL-1 $\beta$ .[3][6] This cytokine release enhances both innate and adaptive anti-tumor immune responses.[4][6]



[Click to download full resolution via product page](#)

**Figure 2:** Dual mechanism of action of Talabostat (PT-100).

## Clinical and Preclinical Findings

**UAMC-1110:** Research on **UAMC-1110** has largely been in the preclinical and translational space, where it has served as a foundational molecule for the development of FAP-targeted radiopharmaceuticals for cancer imaging and therapy.[8][9] Pharmacokinetic studies in mice have demonstrated its high oral bioavailability and a plasma half-life that allows for sustained FAP inhibition *in vivo*.[1]

Talabostat (PT-100): Talabostat has undergone clinical evaluation. A Phase II trial in patients with metastatic colorectal cancer showed that while it could achieve physiological inhibition of FAP activity in the peripheral blood, it demonstrated minimal single-agent clinical activity, with no objective responses observed.[10][11][12] However, 21% of patients experienced stable disease for a median of 25 weeks.[10][11][12] The clinical development of Talabostat was later discontinued.[13]

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these inhibitors.

### FAP Enzyme Inhibition Assay

This assay is fundamental to determining the potency (IC<sub>50</sub>) of inhibitors against FAP.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 3. glpbio.com [glpbio.com]

- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pediatric Phase I Trial Design Using Maximum Target Inhibition as the Primary Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head comparison of UAMC-1110 and Talabostat (PT-100)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611531#head-to-head-comparison-of-uamc-1110-and-talabostat-pt-100\]](https://www.benchchem.com/product/b611531#head-to-head-comparison-of-uamc-1110-and-talabostat-pt-100)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)